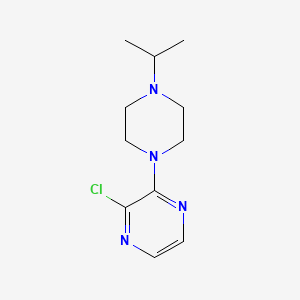
2-Chlor-3-(4-Isopropylpiperazin-1-yl)pyrazin
Übersicht
Beschreibung
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is a useful research compound. Its molecular formula is C11H17ClN4 and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-Chlor-3-(4-Isopropylpiperazin-1-yl)pyrazin: Derivate wurden auf ihr Potenzial als antibakterielle Wirkstoffe untersucht. Das Pyrrolopyrazin-Gerüst, das Teil der Struktur dieser Verbindung ist, hat sich gegen eine Vielzahl von mikrobiellen Stämmen als wirksam erwiesen. Diese Verbindung könnte bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden, die wirksamer gegen resistente Stämme sind .
Entzündungshemmende und Analgetische Anwendungen
Die strukturellen Merkmale der Verbindung deuten auf ein potenzielles entzündungshemmendes und analgetisches Potenzial hin. Forschungen zeigen, dass Pyrrolopyrazin-Derivate entzündungshemmende Signalwege modulieren können und so einen vielversprechenden Weg für die Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente eröffnen .
Antitumor- und Antikrebsaktivitäten
Studien haben die Antitumor- und Antikrebsaktivitäten von Pyrrolopyrazin-Derivaten hervorgehoben. This compound könnte entscheidend sein für die Synthese neuer Verbindungen, die das Wachstum und die Proliferation von Krebszellen hemmen, was möglicherweise zu neuen Krebstherapien führt .
Kinase-Inhibition
Kinase-Inhibitoren spielen eine entscheidende Rolle bei der Behandlung verschiedener Krankheiten, darunter Krebs. Der Pyrrolopyrazin-Kern der Verbindung wurde mit einer Kinase-inhibitorischen Aktivität in Verbindung gebracht, was sie zu einem wertvollen Kandidaten für die Entwicklung neuer Kinase-Inhibitoren macht .
Antivire Anwendungen
Die Derivate der Verbindung haben in der antiviralen Forschung vielversprechende Ergebnisse gezeigt. Ihre Fähigkeit, die Virusreplikation zu stören, macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente, insbesondere angesichts neu auftretender Viruserkrankungen .
Arzneimittelforschung und Pharmazeutische Chemie
Als vielseitiges Gerüst ist This compound ein attraktives Ziel in der Arzneimittelforschung. Seine strukturelle Vielfalt ermöglicht die Synthese einer breiten Palette biologisch aktiver Verbindungen, was es zu einem bedeutenden Molekül in der pharmazeutischen Chemieforschung macht .
Neuroprotektive Wirkungen
Die Forschung zu neurodegenerativen Erkrankungen hat das Potenzial neuroprotektiver Wirkungen von Pyrrolopyrazin-Derivaten aufgezeigt. Diese Verbindung könnte zur Entwicklung von Behandlungen beitragen, die Nervenzellen vor Schäden oder Degeneration schützen .
Kardiovaskuläre Therapeutika
Verbindungen mit einer Pyrrolopyrazin-Struktur wurden mit kardiovaskulären Vorteilen in Verbindung gebracht. Sie können eine Rolle bei der Entwicklung neuer Behandlungen für Herzkrankheiten spielen, indem sie auf verschiedene kardiovaskuläre Ziele wirken .
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, have exhibited a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, antiviral activities, and kinase inhibition .
Biochemical Pathways
Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may interact with pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response .
Metabolic Pathways
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Eigenschaften
IUPAC Name |
2-chloro-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)11-10(12)13-3-4-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJRJTYXGBMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)
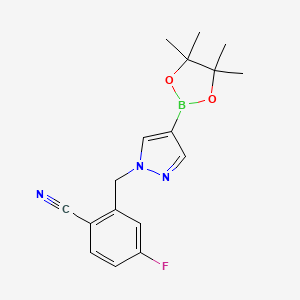
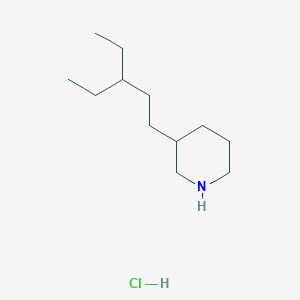
![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)
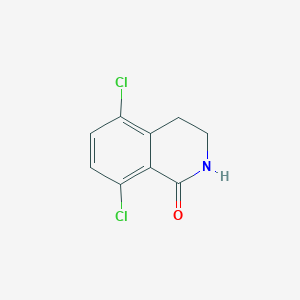

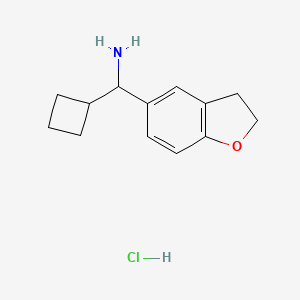
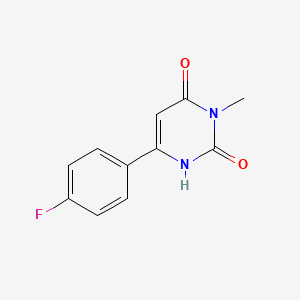

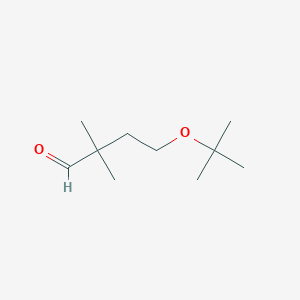
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
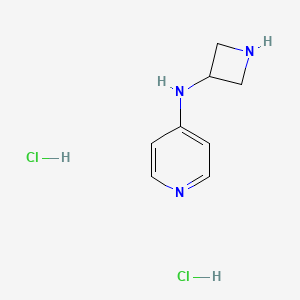
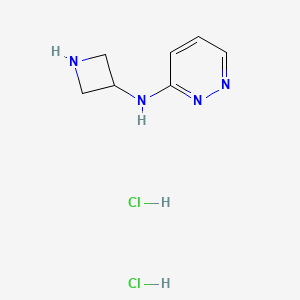
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
